molecular formula C19H21Cl2FN2OS B2860389 1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol CAS No. 338422-01-8

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol

Cat. No.: B2860389
CAS No.: 338422-01-8
M. Wt: 415.35
InChI Key: YYILJCASTDQTHM-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the exploration of structure-activity relationships for piperazine-containing bioactive compounds . Its structure incorporates a 1-[(2,6-dichlorophenyl)sulfanyl] moiety linked to a 2-propanol chain, which is further connected to a 4-(4-fluorophenyl)piperazine group. The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize the physicochemical properties of lead molecules and to serve as a conformational constraint for positioning pharmacophoric groups during interaction with biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical assays. The presence of the fluorophenyl group on the piperazine nitrogen is a common feature in many receptor-targeting compounds, while the dichlorophenylsulfanyl group may contribute to distinct electronic and steric properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)sulfanyl-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2FN2OS/c20-17-2-1-3-18(21)19(17)26-13-16(25)12-23-8-10-24(11-9-23)15-6-4-14(22)5-7-15/h1-7,16,25H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYILJCASTDQTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=C(C=CC=C2Cl)Cl)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compounds bearing piperazine substituents are widely studied for their neuropharmacological activity. For example:

  • 3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (14) exhibit structural similarities to the target compound, particularly in the piperazine-aryl linkage.

Fluorophenyl-Containing Derivatives

Fluorophenyl groups are common in bioactive molecules due to their metabolic stability and hydrophobic interactions. Notable comparisons include:

  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one : A chalcone derivative with a fluorophenyl group and a planar conformation. The dihedral angle between the fluorophenyl ring and the central benzene ring ranges from 7.14° to 56.26°, influencing its electronic properties and crystallographic packing . In contrast, the target compound’s fluorophenyl group is part of a piperazine ring, introducing torsional flexibility and reducing planarity .
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (5): This isostructural compound features dual fluorophenyl groups but lacks the sulfanyl and piperazine functionalities. Its rigid, near-planar conformation contrasts with the target compound’s flexible propanol backbone .

Dichlorophenyl-Substituted Analogues

The 2,6-dichlorophenylsulfanyl group in the target compound distinguishes it from:

  • The absence of fluorine and sulfur atoms likely reduces its electronegativity and hydrogen-bonding capacity compared to the target compound .
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride : Shares the dichlorophenyl motif but replaces the sulfanyl group with a carboxylic acid chloride, altering reactivity and solubility .

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties
Target Compound Propanol 2,6-Dichlorophenylsulfanyl; 4-(4-fluorophenyl)piperazino Flexible backbone; high steric bulk; potential receptor binding
3-(3-(4-Phenylpiperazin-1-yl)propyl)-spiro[4.5] Spirocyclic 4-Phenylpiperazine; diazaspiro Rigid spirocyclic core; serotonin/dopamine affinity
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Chalcone 4-Fluorophenyl; phenyl Planar conformation; crystallographic stability
4-(4-Fluorophenyl)-thiazole (5) Thiazole-triazole hybrid Dual fluorophenyl; triazole Isostructural; near-planar conformation

Research Findings and Limitations

  • Crystallographic Data : While the target compound lacks reported crystallographic data, analogues like 4-(4-fluorophenyl)-thiazole (5) exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit, highlighting the role of fluorophenyl groups in packing efficiency .
  • Biological Data Gap: No direct pharmacological studies on the target compound are available in the provided evidence, limiting conclusive comparisons.

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